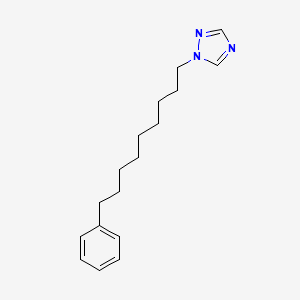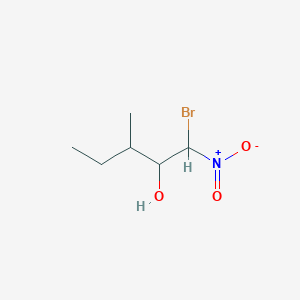![molecular formula C14H9F3N2O B14192604 3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-47-9](/img/structure/B14192604.png)
3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be performed in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
作用机制
The mechanism of action of 3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine
- Phenyl-purine-carbonitrile derivatives
Uniqueness
3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to the presence of both a trifluoromethoxy group and a carbonitrile group, which confer distinct chemical and physical properties. These functional groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds .
属性
CAS 编号 |
833457-47-9 |
|---|---|
分子式 |
C14H9F3N2O |
分子量 |
278.23 g/mol |
IUPAC 名称 |
3-methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H9F3N2O/c1-9-2-7-12(19-13(9)8-18)10-3-5-11(6-4-10)20-14(15,16)17/h2-7H,1H3 |
InChI 键 |
GGCVVGFYGYIGER-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)
![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)
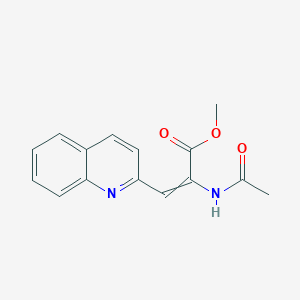
![2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14192539.png)
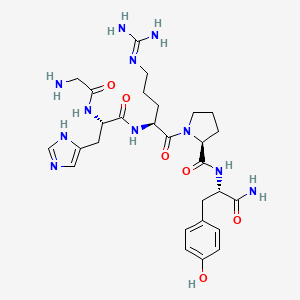
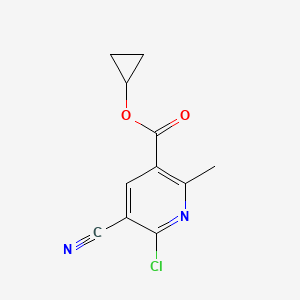
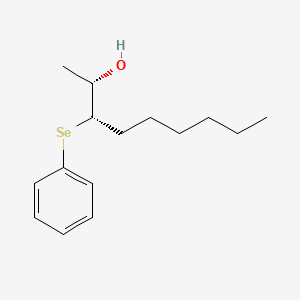
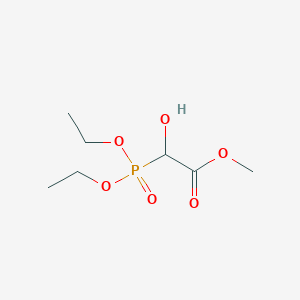
![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)

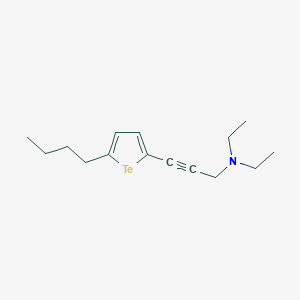
![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)
